molecular formula C4H8<br>C4H8<br>CH3-HC=CH-CH3<br>CH3CHCHCH3 B3427860 2-Butene CAS No. 624-64-6

2-Butene

Cat. No. B3427860
CAS RN: 624-64-6
M. Wt: 56.11 g/mol
InChI Key: IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Description

2-Butene is an acyclic alkene with four carbon atoms. It is the simplest alkene exhibiting cis/trans-isomerism, meaning it exists as two geometric isomers: cis-but-2-ene (Z-but-2-ene) and trans-but-2-ene (E-but-2-ene) . It is a petrochemical, produced by the catalytic cracking of crude oil or the dimerization of ethylene . It is a colorless, extremely flammable gas .


Synthesis Analysis

2-Butene is produced by the catalytic cracking of crude oil or the dimerization of ethylene . It can also be formed during the dehydration of an alcohol . The metathesis of 2-butene to propene has been investigated over W-based catalysts . The metathesis activity depends on the acidity of the catalyst and the dispersity of the WO3 on the supports .


Molecular Structure Analysis

The molecular formula of 2-Butene is C4H8 . The structure consists of a carbon-carbon double bond, which is the characteristic feature of alkenes .


Physical And Chemical Properties Analysis

2-Butene is a colorless gas with a faint petroleum-like odor . It is less dense than water and its vapors are lighter than air . It is highly flammable and its mixture with air can be explosive .

Scientific Research Applications

1. Catalysis and Chemical Reactions

2-Butene has been widely studied in the context of catalysis and chemical reactions. For instance, its isomerization processes have been investigated using various catalysts. Nagy, Guelton, and Derouane (1978) examined the isomerization of 1-butene to 2-butene isomers using a synthetic near-faujasite germanium zeolite (Nagy, Guelton, & Derouane, 1978). Similarly, Epelde et al. (2014) studied the transformation of 1-butene to intensify propylene production on HZSM-5 zeolites (Epelde et al., 2014). Fenard et al. (2015) provided insights into the oxidation of trans-2-butene, a key process in understanding the behavior of larger hydrocarbons and alcohols in fuels (Fenard et al., 2015).

2. Photocatalysis

Photocatalytic processes involving 2-butene have also been explored. Hashimoto, Masuda, and Kominami (2013) found that 1-butene can be isomerized to 2-butenes using a Pd/TiO2 photocatalyst under UV light, indicating the potential for energy-efficient chemical transformations (Hashimoto, Masuda, & Kominami, 2013).

3. Zeolite Catalysis

The role of zeolites in catalyzing reactions involving 2-butene has been a significant area of research. Corma, Martínez, and Martínez (1994) investigated the alkylation reaction of isobutane with trans-2-butene on ultrastable Y zeolites, revealing important insights into the reaction mechanisms and zeolite properties (Corma, Martínez, & Martínez, 1994).

4. Chemical Kinetics and Modeling

Studies on the kinetics and modeling of reactions involving 2-butene provide a deeper understanding of its reactivity and potential applications. For example, Liu, Wu, Pang, and Hu (2020) conducted a kinetics study on the alkylation of isobutane with deuterated 2-butene in composite ionic liquids, contributing to the development of more efficient alkylation processes (Liu, Wu, Pang, & Hu, 2020).

5. Membrane Reactors and Selective Product Removal

The application of membrane reactors in processes involving 2-butene has been explored to enhance reaction efficiencies. Graaf, Zwiep, Kapteijn, and Moulijn (1999) used a silicalite-1 membrane in a reactor for the metathesis of propene to ethene and 2-butene, demonstrating the potential of selective product removal in chemical processes (Graaf, Zwiep, Kapteijn, & Moulijn, 1999).

6. Environmental and Energy Applications

The study of 2-butene in environmental and energy applications has gained interest, particularly in the context of fuel and energy production. Zhang et al. (2008) showed that carbon nanotubes with modified surface functionality can efficiently catalyze the oxidative dehydrogenation of n-butane to butenes, including butadiene (Zhang et al., 2008).

Safety And Hazards

2-Butene is extremely flammable . Vapors may cause dizziness or asphyxiation without warning . Some may be irritating if inhaled at high concentrations . Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite .

Future Directions

2-Butene is a valuable chemical in the petrochemical industry and in organic synthesis . Its main uses are in the production of gasoline and butadiene, although some 2-butene is also used to produce the solvent butanone via hydration to 2-butanol followed by oxidation . The metathesis of 2-butene to propene is a promising area of research .

properties

IUPAC Name

(E)-but-2-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+
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InChI Key

IAQRGUVFOMOMEM-ONEGZZNKSA-N
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Canonical SMILES

CC=CC
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Isomeric SMILES

C/C=C/C
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Molecular Formula

C4H8, Array, CH3CHCHCH3
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Related CAS

25656-69-3
Details Compound: 2-Butene, (2E)-, homopolymer
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DSSTOX Substance ID

DTXSID7027255
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Molecular Weight

56.11 g/mol
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Physical Description

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C
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Flash Point

-19.99 °C (-3.98 °F) - closed cup, Flammable gas
Details Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html
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Solubility

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble)
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Density

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l
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Vapor Density

1.93 (Air = 1), Relative vapor density (air = 1): 1.9
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Vapor Pressure

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199
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Product Name

2-Butene

Color/Form

Colorless gas, Flammable gas

CAS RN

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name trans-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name 2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name trans-2-Butene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78
Record name trans-2-BUTENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Butene
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2-Butene
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2-Butene
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2-Butene
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